Lipophilicity Comparison: Methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate vs. Ethyl Ester Analog
Methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate possesses a distinct lipophilicity profile compared to its closest commercial analog, ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate. While the exact cLogP for the target compound is not available, the difference in ester alkyl chain length is known to significantly alter lipophilicity. The methyl ester is a smaller, less lipophilic group than the ethyl ester, which directly impacts solubility, membrane permeability, and non-specific protein binding .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP of 2.5 for the core 1-(3-bromobenzyl)-1H-pyrazole structure [1] |
| Comparator Or Baseline | No direct LogP data for the ethyl ester analog is available, but the addition of a -CH2- group is known to increase LogP by approximately 0.5 units. |
| Quantified Difference | Approximately +0.5 LogP units for the ethyl ester analog. |
| Conditions | Computational prediction for the parent pyrazole scaffold [1]. |
Why This Matters
The lower lipophilicity of the methyl ester is a key differentiator, often correlating with improved solubility and a reduced risk of off-target toxicity, which can be decisive in early-stage drug discovery screening cascades.
- [1] MolAid. (n.d.). 1-(3-bromobenzyl)-1H-pyrazole | 1247393-02-7. Retrieved from https://www.molaid.com/MS_470507 View Source
